

Chemical properties of 7-Benzyl-6-chloro-7H-purine

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Compound of Interest

Compound Name: 7-Benzyl-6-chloro-7H-purine

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An In-Depth Technical Guide to the Chemical Properties and Reactivity of **7-Benzyl-6-chloro-7H-purine**

Introduction

The purine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the structural core of essential biomolecules like adenine and guanine. Consequently, synthetic purine analogues are a major focus of drug discovery programs, leading to a wide array of therapeutics with antiviral, cytotoxic, and enzyme-inhibiting properties.^{[1][2]} Within this vast chemical space, **7-Benzyl-6-chloro-7H-purine** emerges as a pivotal intermediate. Its unique architecture, featuring a reactive chlorine atom at the C6 position and a benzyl group at the N7 position, offers a versatile platform for synthetic diversification.

This guide provides a comprehensive technical overview of **7-Benzyl-6-chloro-7H-purine** for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and its strategic application in the design of novel bioactive compounds. The narrative is grounded in established chemical principles, providing field-proven insights into harnessing this molecule's full potential.

Core Molecular Profile and Structural Insights

7-Benzyl-6-chloro-7H-purine is a crystalline solid at room temperature. Its fundamental properties are summarized below, providing the essential data for any experimental design.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | 7-benzyl-6-chloro-7H-purine | [3] |
| CAS Number | 1928-77-4 | [3][4][5] |
| Molecular Formula | C ₁₂ H ₉ ClN ₄ | [3][4][5] |
| Molecular Weight | 244.68 g/mol | [3][4][5] |
| Appearance | White Solid | [5] |
| Melting Point | 147-149 °C | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| Storage | Store at -20°C | [5] |

Structural Analysis

The molecule's reactivity and utility are direct consequences of its three-dimensional structure and electronic distribution.

Caption: 2D structure of **7-Benzyl-6-chloro-7H-purine** with atom numbering.

- **Purine Core:** The bicyclic purine system is aromatic and largely planar. This planarity is crucial for potential interactions with biological targets, such as intercalation with DNA or fitting into the active sites of enzymes.[6]
- **C6-Chloro Group:** The chlorine atom is an excellent leaving group, making the C6 position highly electrophilic. This is the molecule's primary reactive center, susceptible to nucleophilic aromatic substitution (S_NAr). This feature is the key to its utility as a synthetic intermediate. [1][7]
- **N7-Benzyl Group:** The alkylation of purines can occur at either the N7 or N9 positions. The presence of the benzyl group specifically at N7 differentiates this isomer from its more common N9 counterpart.[8] This substitution has two major consequences:

- Steric Influence: It blocks the N7 position from further reactions and can influence the conformation of substituents introduced at the C6 position.
- Physicochemical Properties: The lipophilic benzyl group increases solubility in organic solvents compared to the unsubstituted parent purine.[5]
- Crystallography: The existence of a solved crystal structure (CCDC Number: 742759) provides definitive proof of its constitution and conformation in the solid state.[3] This data is invaluable for computational modeling and understanding intermolecular interactions.

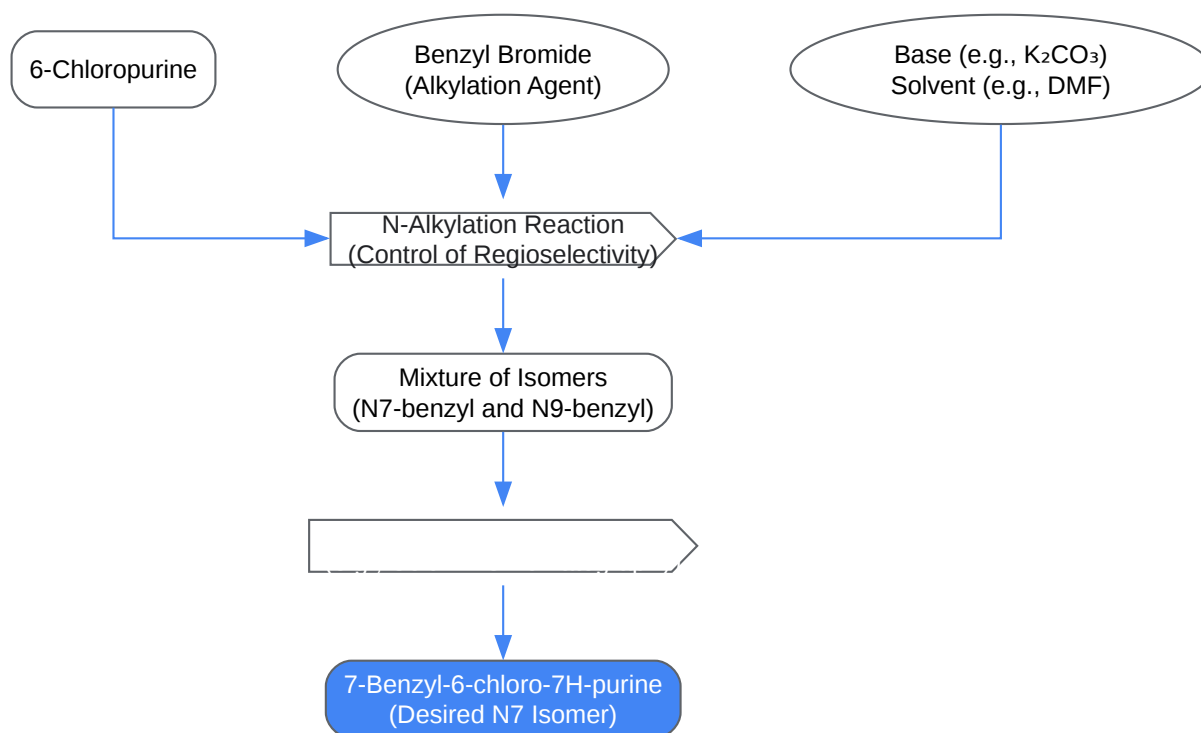
Synthesis and Characterization

The synthesis of **7-Benzyl-6-chloro-7H-purine** requires a regioselective approach to ensure the benzyl group is introduced at the desired N7 position.

Synthetic Workflow

The most common strategy involves the direct alkylation of 6-chloropurine. The primary challenge in this synthesis is controlling the site of alkylation, as the N9 position is often more nucleophilic and sterically accessible, leading to a mixture of N7 and N9 isomers.[6][8]

Reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to favor the formation of the N7 product.



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Caption: General workflow for the synthesis of **7-Benzyl-6-chloro-7H-purine**.

Protocol: Synthesis of 7-Benzyl-6-chloro-7H-purine

This protocol is a representative method based on established procedures for the N-alkylation of purines.^[6]

- Preparation: To a stirred suspension of 6-chloropurine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).
- Alkylation: Add benzyl bromide (1.5 eq) dropwise to the suspension at room temperature.
- Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: Heating

provides the activation energy for the substitution, while the polar aprotic solvent facilitates the reaction without protonating the purine anion.

- **Work-up:** After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product. Filter the solid and wash with water. **Causality:** This step quenches the reaction and removes the inorganic base and solvent.
- **Purification:** The crude product, containing a mixture of N7 and N9 isomers, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired **7-Benzyl-6-chloro-7H-purine** isomer.
Trustworthiness: The separation of isomers is critical and must be validated by analytical techniques.

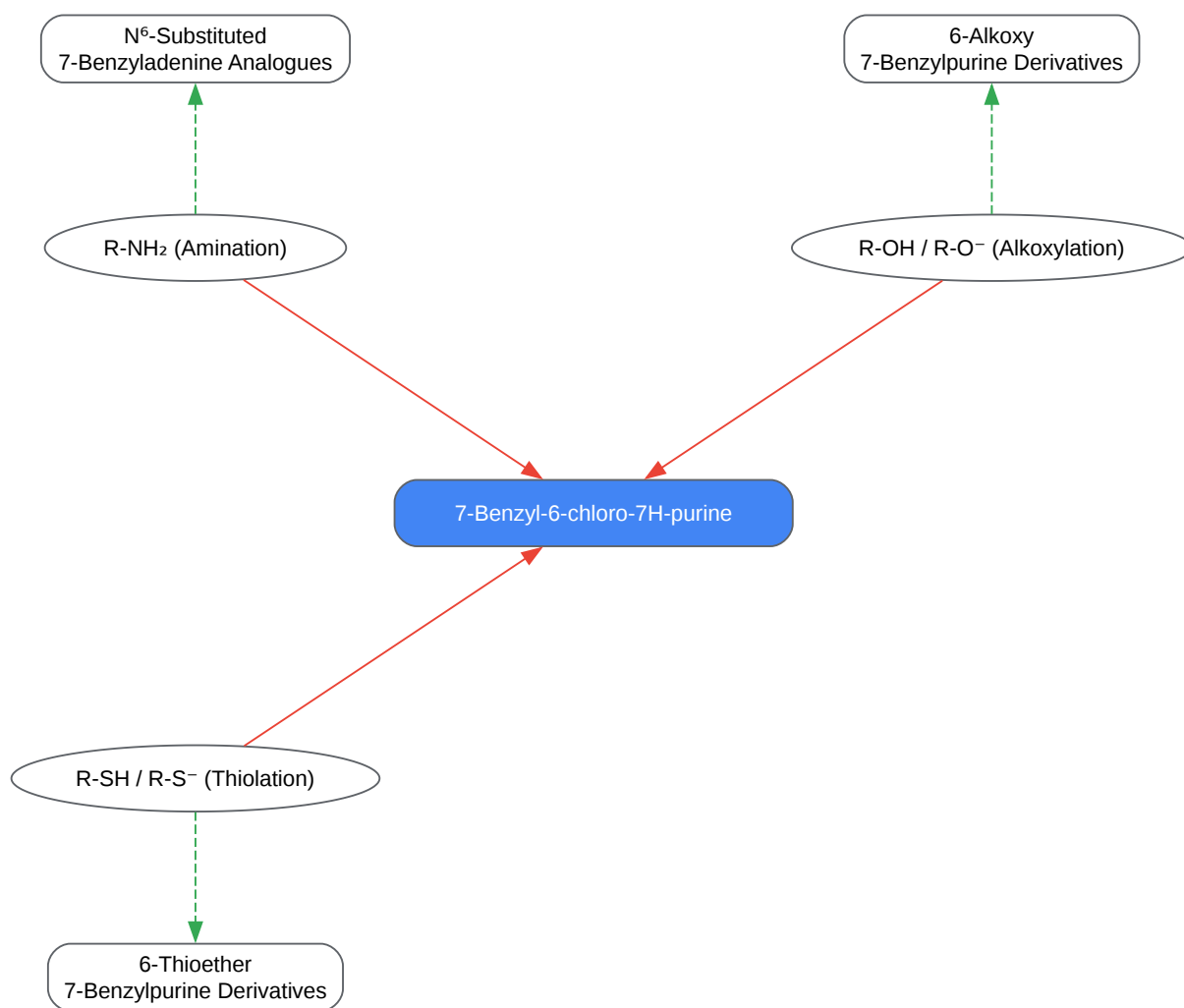
Spectroscopic Characterization

Confirmation of the final product's identity and purity is essential.

| Technique | Expected Signature | Reference(s) |
|---------------------|--|--------------|
| ^1H NMR | Signals corresponding to the purine protons (H2 and H8), a singlet for the benzylic CH_2 protons (~ 5.5 ppm), and multiplets for the aromatic protons of the benzyl group. | [9] |
| ^{13}C NMR | Resonances for all 12 carbon atoms. The benzylic CH_2 and the C6 carbon bearing the chlorine atom are key diagnostic signals. Data is available in spectral databases. | [3] |
| Mass Spec. | A molecular ion peak $[\text{M}]^+$ at $m/z \approx 244$ and a $[\text{M}+2]^+$ peak due to the ^{37}Cl isotope. A prominent fragment is often observed at $m/z = 91$, corresponding to the benzyl cation $[\text{C}_7\text{H}_7]^+$. | [3] |

Chemical Reactivity and Synthetic Utility

The synthetic value of **7-Benzyl-6-chloro-7H-purine** lies almost entirely in the reactivity of the C6-chloro substituent. The electron-withdrawing nature of the purine ring system activates the C6 position for nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$), allowing the chlorine to be displaced by a wide variety of nucleophiles.



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Caption: Key synthetic transformations of **7-Benzyl-6-chloro-7H-purine** via SNAr.

Protocol: General Procedure for Nucleophilic Substitution at C6

This self-validating protocol can be adapted for various nucleophiles.

- Setup: Dissolve **7-Benzyl-6-chloro-7H-purine** (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
- Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq). For amines, they can often be used directly. For alcohols or thiols, a base (e.g., sodium ethoxide or triethylamine) is required to generate the more potent anionic nucleophile.^[1]
- Reaction: Heat the mixture to reflux and monitor by TLC. Expertise: The choice of solvent and temperature is critical. Higher temperatures are often needed for less reactive nucleophiles. The reaction must be carried out until the starting material is fully consumed to simplify purification.
- Isolation: Upon reaction completion, cool the mixture. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.
- Validation: The structure of the final product must be rigorously confirmed by spectroscopic methods (NMR, Mass Spec) to ensure the substitution has occurred as expected.

Applications in Drug Discovery

7-Benzyl-6-chloro-7H-purine is not typically an end-product but rather a strategic building block for creating libraries of N7-benzylated purine analogues for biological screening. The rationale for its use is grounded in established medicinal chemistry principles.

- Scaffold for SAR Studies: By keeping the N7-benzyl group constant, researchers can systematically vary the substituent at the C6 position to probe structure-activity relationships (SAR). This allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.^{[10][11]} For example, libraries of 6,9-disubstituted purines have been synthesized and shown to possess potent cytotoxic activity against various cancer cell lines.^{[10][11][12]}

- **Access to N7-Isomers:** While N9-substituted purines are more common, N7-isomers represent a chemically distinct and less explored area of purine chemistry. Compounds with this substitution pattern have demonstrated unique biological activities, including antiviral and cytotoxic effects, making them attractive targets for discovery programs.[8]
- **Intermediate for Kinase Inhibitors:** Many protein kinase inhibitors feature a substituted purine core that mimics the endogenous ligand ATP. The ability to easily introduce diverse functionalities at the C6 position makes this intermediate ideal for developing novel kinase inhibitor candidates.

Conclusion

7-Benzyl-6-chloro-7H-purine is a highly valuable and versatile intermediate in modern medicinal chemistry. Its defining features—a stable N7-benzyl group and a reactive C6-chloro handle—provide a reliable and efficient platform for the synthesis of diverse purine libraries. A thorough understanding of its synthesis, characterization, and reactivity empowers researchers to strategically design and execute synthetic campaigns aimed at discovering next-generation therapeutics. The robust protocols and foundational principles outlined in this guide serve as a practical resource for scientists dedicated to exploring the vast potential of the purine scaffold.

References

- PubChem. (n.d.). **7-Benzyl-6-chloro-7H-purine**. National Center for Biotechnology Information.
- PubChem. (n.d.). 7-benzyl-2,6-dichloro-7H-purine. National Center for Biotechnology Information.
- NIST. (n.d.). 7H-Purine, 7-benzyl-2,6-dichloro-. NIST Chemistry WebBook.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. JOCAPS.
- Małkosza, M., et al. (n.d.). An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package. MDPI.
- Kotek, J., et al. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
- NIST. (n.d.). 7H-Purine, 7-benzyl-2,6-dichloro- IR Spectrum. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate.
- ChemSynthesis. (n.d.). 9-benzyl-6-chloro-9H-purine. ChemSynthesis.

- Stenutz. (n.d.). 6-chloro-7H-purine. Stenutz.
- PubChem. (n.d.). 7H-Purine, 6-chloro-7-methyl-. National Center for Biotechnology Information.
- Hloušková, S., et al. (n.d.). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E.
- MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine.
- ResearchGate. (n.d.). (PDF) Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate.
- PubChem. (n.d.). Benzylaminopurine. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN102336755A - Chemical synthesis method of 6-chloropurine. Google Patents.
- PubMed. (1996). Development of a mass spectrometric assay for 5,6,7,9-tetrahydro-7-hydroxy-9-oximidazo[1,2- α] purine in DNA modified by 2-chloro-oxirane. National Library of Medicine.
- PubMed. (2014). Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells. National Library of Medicine.
- MOLBASE. (n.d.). 6-chloro-7H-purine. MOLBASE.
- CAS Common Chemistry. (n.d.). 6-Chloropurine. CAS.
- NIH. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Library of Medicine.

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Sources

1. jchps.com [jchps.com]
2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Benzyl-6-chloro-7H-purine | C₁₂H₉ClN₄ | CID 230632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1928-77-4 CAS MSDS (6-CHLORO-7-BENZYLPUURINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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